molecular formula C17H19N5S2 B2389243 2-(((5-(ethylthio)-4-phenethyl-4H-1,2,4-triazol-3-yl)methyl)thio)pyrimidine CAS No. 868221-15-2

2-(((5-(ethylthio)-4-phenethyl-4H-1,2,4-triazol-3-yl)methyl)thio)pyrimidine

Cat. No.: B2389243
CAS No.: 868221-15-2
M. Wt: 357.49
InChI Key: YMEKDPIQPQUIDU-UHFFFAOYSA-N
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Description

The compound “2-(((5-(ethylthio)-4-phenethyl-4H-1,2,4-triazol-3-yl)methyl)thio)pyrimidine” is a complex organic molecule that contains a pyrimidine ring, which is a heterocyclic aromatic compound . Pyrimidines are common in many natural products as well as synthetic drugs with antibacterial and antimicrobial activities .


Synthesis Analysis

The synthesis of such compounds often involves the use of organolithium reagents . The most popular approaches are based on [3+3], [4+2], [5+1] cyclization processes or domino reactions . In many cases, methods of synthesis of such heterocyclic systems are limited to direct interaction of various 2-halo derivatives with sulfur-containing reagents .


Molecular Structure Analysis

The molecular structure of pyrimidine derivatives can be investigated using computational tools . These tools can help identify their molecular and electronic behavior. The introduction of a thiol group may be considered to be a less known direction of chemical modification. It provides additional opportunities for further functionalization and ability to influence the oxidative processes in the organism .


Chemical Reactions Analysis

The chemical reactions involving pyrimidines often involve nucleophilic aromatic substitution (SNAr) reactions . The reactivity of the C-4 position of the halopyrimidines is generally found to be strongly preferred over C-2 .

Scientific Research Applications

Synthetic Applications

Research into heteroaromatic compounds, including triazoles and pyrimidines, has demonstrated their synthetic utility for constructing complex molecular structures. For example, the synthesis of 1H-1,2,3-triazolo[1,5-a]thieno[3,2-d]pyrimidines and related heterocycles has been achieved through reactions involving active methylene nitriles and 3-azido-2-substituted thiophenes. These methodologies highlight the potential of utilizing compounds like 2-(((5-(ethylthio)-4-phenethyl-4H-1,2,4-triazol-3-yl)methyl)thio)pyrimidine for the construction of novel heterocyclic frameworks with potential applications in medicinal chemistry and materials science (Westerlund, 1980).

Biological Activities

Compounds within this chemical family have been evaluated for their antimicrobial activities, providing a basis for the development of new therapeutic agents. For instance, novel thienopyrimidine derivatives have shown pronounced antimicrobial activity, indicating the potential of such compounds in drug discovery and development processes (Bhuiyan et al., 2006). This suggests that derivatives of this compound could be explored for similar biological applications.

Optical and Electronic Properties

The study of thiopyrimidine derivatives has also extended into the investigation of their optical and electronic properties. For example, the exploration of thiopyrimidine derivatives for nonlinear optics (NLO) applications highlights the potential of these compounds in fields such as photonics and optoelectronics (Hussain et al., 2020). Such studies underscore the versatility of triazole and pyrimidine derivatives in contributing to advancements in technology and materials science.

Mechanism of Action

The mechanism of action of pyrimidine derivatives can vary depending on their specific structure and the biological system they interact with. For example, an increase in hydrophobic character of the substituents in the 4-position of the pyrimidine ring is expected to enhance the binding affinity with the serotonin (5-HT) receptor sites .

Safety and Hazards

The safety and hazards associated with pyrimidine derivatives can vary widely depending on their specific structure. It’s important to refer to the specific Safety Data Sheet (SDS) for detailed information .

Future Directions

The future directions in the research of pyrimidine derivatives involve the development of new effective methods for their synthesis . There is also interest in extending the relationship between substituted pyrimidines and their biological activity .

Properties

IUPAC Name

2-[[5-ethylsulfanyl-4-(2-phenylethyl)-1,2,4-triazol-3-yl]methylsulfanyl]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N5S2/c1-2-23-17-21-20-15(13-24-16-18-10-6-11-19-16)22(17)12-9-14-7-4-3-5-8-14/h3-8,10-11H,2,9,12-13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMEKDPIQPQUIDU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=NN=C(N1CCC2=CC=CC=C2)CSC3=NC=CC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N5S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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